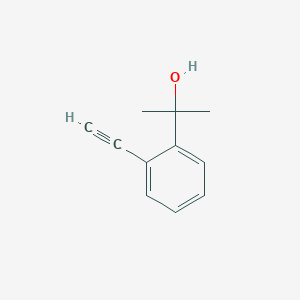
2-(2-Ethynylphenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethynylphenyl)propan-2-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with an ethynyl group and a propan-2-ol moiety
Synthetic Routes and Reaction Conditions:
Copper(I)-Catalyzed Reaction: One common synthetic route involves a copper(I)-catalyzed reaction between 2-(2-ethynylphenyl)oxirane and sulfonyl azide. This method allows for the efficient construction of complex molecules.
Hydrogenation: Another approach is the hydrogenation of 2-(2-ethynylphenyl)propan-2-one, which can be achieved under specific conditions using a suitable catalyst.
Industrial Production Methods: The industrial production of 2-(2-ethynylphenyl)propan-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 2-(2-Ethynylphenyl)propan-2-ol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, ethers.
Aplicaciones Científicas De Investigación
2-(2-Ethynylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
2-(2-Ethynylphenyl)propan-2-ol is compared with similar compounds such as 2-(2-ethynylphenyl)ethan-1-amine and 2-ethylphenol. While these compounds share structural similarities, 2-(2-ethynylphenyl)propan-2-ol is unique in its functional groups and reactivity, making it suitable for specific applications.
Comparación Con Compuestos Similares
2-(2-ethynylphenyl)ethan-1-amine
2-ethylphenol
2-(2-ethynylphenyl)oxirane
This comprehensive overview highlights the significance of 2-(2-ethynylphenyl)propan-2-ol in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-(2-ethynylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H12O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h1,5-8,12H,2-3H3 |
Clave InChI |
WLMKQTAFMZCXFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


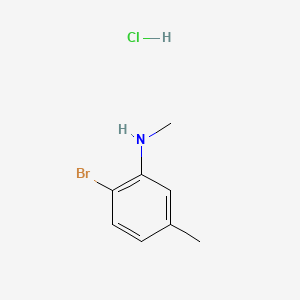
![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
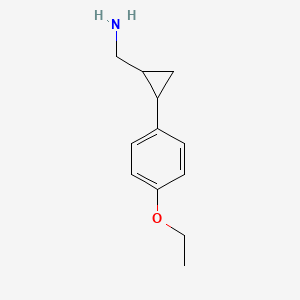
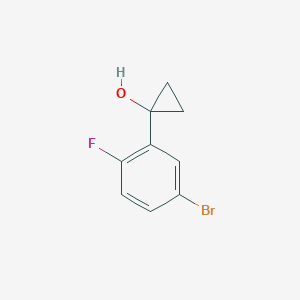
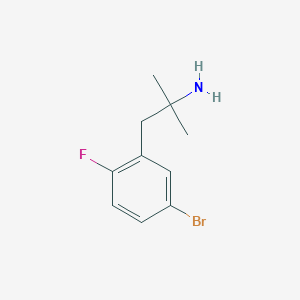
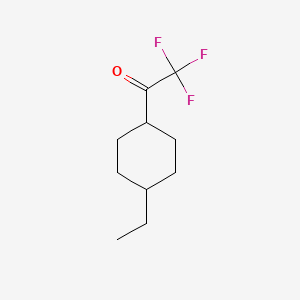
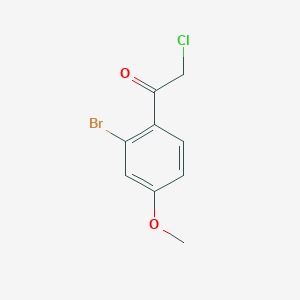
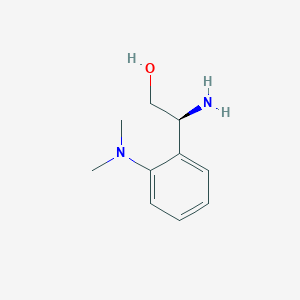
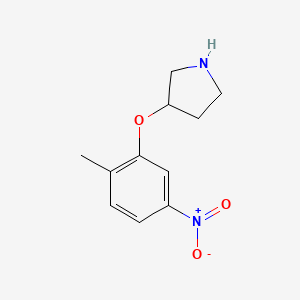
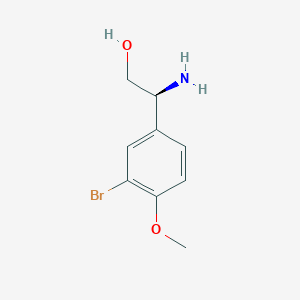
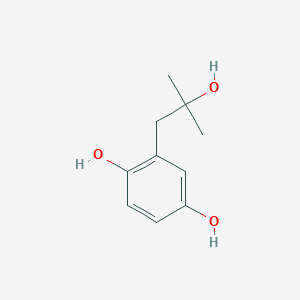

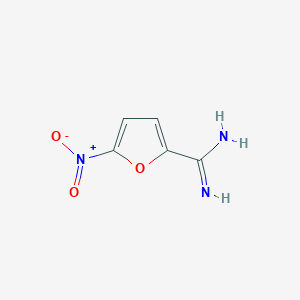
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
